5-Brom-2-(pyridin-4-yloxy)-pyrimidin

Übersicht

Beschreibung

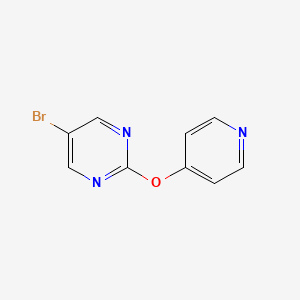

5-Bromo-2-(pyridin-4-yloxy)-pyrimidine is a heterocyclic organic compound that features a bromine atom, a pyridine ring, and a pyrimidine ring connected via an oxygen atom

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

5-Bromo-2-(pyridin-4-yloxy)-pyrimidine is synthesized through several chemical pathways. The compound features a bromine atom at the 5-position of the pyrimidine ring and a pyridine ring substituted at the 2-position. The synthesis often involves reactions with halogenated pyrimidines and pyridine derivatives, leading to various intermediates that can be further modified for enhanced activity.

The compound exhibits a range of biological activities, particularly as an anti-HIV agent. It is structurally similar to Etravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV treatment. Research indicates that 5-Bromo-2-(pyridin-4-yloxy)-pyrimidine may also possess anti-cancer properties and can inhibit various cancer cell lines.

Case Study: Anti-HIV Activity

A study demonstrated that derivatives of this compound could effectively inhibit reverse transcriptase, showcasing IC50 values comparable to existing NNRTIs without cross-resistance issues. This makes it a promising candidate for further development in HIV therapy .

| Activity Type | IC50 Value (μM) | Reference |

|---|---|---|

| Reverse Transcriptase Inhibition | 0.25 - 0.50 | |

| Anti-cancer Activity (various cell lines) | Variable |

Therapeutic Potential

The therapeutic applications of 5-Bromo-2-(pyridin-4-yloxy)-pyrimidine extend beyond HIV treatment. Its structure allows for further modifications that can enhance its efficacy against different diseases, including fibrosis and certain types of cancer.

Case Study: Anti-Fibrotic Activity

Recent studies have shown that derivatives of this compound can inhibit collagen expression in vitro, indicating potential for development as anti-fibrotic agents. The compounds were tested using Picro-Sirius red staining and hydroxyproline assays, showing significant inhibition of collagen synthesis .

Wirkmechanismus

Mode of Action

It is known that the compound is involved in the catalytic protodeboronation of alkyl boronic esters . This process involves a radical approach and is paired with a Matteson–CH2– homologation .

Biochemical Pathways

The compound is known to be involved in the protodeboronation of alkyl boronic esters , which is a valuable transformation in organic synthesis

Result of Action

The compound is known to be involved in the protodeboronation of alkyl boronic esters

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(pyridin-4-yloxy)-pyrimidine typically involves the following steps:

Starting Materials: The synthesis begins with 5-bromo-2-chloropyrimidine and 4-hydroxypyridine.

Reaction: These starting materials undergo a nucleophilic substitution reaction where the hydroxyl group of 4-hydroxypyridine displaces the chlorine atom in 5-bromo-2-chloropyrimidine.

Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for 5-Bromo-2-(pyridin-4-yloxy)-pyrimidine are not widely documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-(pyridin-4-yloxy)-pyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.

Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are common.

Major Products

Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.

Coupling Reactions: Products are biaryl compounds formed by the coupling of the pyrimidine ring with aromatic boronic acids.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-Bromo-2-(pyridin-3-yloxy)-pyrimidine

- 5-Bromo-2-(pyridin-2-yloxy)-pyrimidine

- 5-Chloro-2-(pyridin-4-yloxy)-pyrimidine

Uniqueness

5-Bromo-2-(pyridin-4-yloxy)-pyrimidine is unique due to the specific positioning of the bromine atom and the pyridin-4-yloxy group. This configuration can result in distinct reactivity and binding properties compared to its analogs, making it valuable for specific applications in medicinal chemistry and organic synthesis.

Biologische Aktivität

5-Bromo-2-(pyridin-4-yloxy)-pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological effects, and potential therapeutic applications of this compound, supported by relevant data and findings from various studies.

Chemical Structure and Properties

5-Bromo-2-(pyridin-4-yloxy)-pyrimidine has the molecular formula C₉H₆BrN₃O. Its structure features a bromine atom at the 5-position and a pyridin-4-yloxy group at the 2-position of the pyrimidine ring. This unique arrangement influences its chemical reactivity and biological properties, making it a candidate for further pharmacological exploration.

Anti-inflammatory Properties

Research indicates that 5-Bromo-2-(pyridin-4-yloxy)-pyrimidine exhibits significant anti-inflammatory activity. Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation. In vitro assays have shown that compounds similar to 5-Bromo-2-(pyridin-4-yloxy)-pyrimidine can suppress COX-2 activity with IC₅₀ values comparable to established anti-inflammatory drugs like celecoxib .

Anticancer Potential

The compound has also been investigated for its anticancer properties. A study assessed various pyrimidine derivatives for their cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that certain derivatives exhibited potent antitumor activity, suggesting that modifications in the structure could enhance efficacy against specific cancers .

Antimicrobial Activity

In addition to its anti-inflammatory and anticancer properties, 5-Bromo-2-(pyridin-4-yloxy)-pyrimidine has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that derivatives of this compound can inhibit bacterial growth effectively, indicating its potential as an antimicrobial agent .

The biological activity of 5-Bromo-2-(pyridin-4-yloxy)-pyrimidine is thought to be mediated through its interaction with specific molecular targets. The bromophenoxy group allows for hydrogen bonding and hydrophobic interactions with proteins, influencing their function and modulating signaling pathways. This mechanism is critical for understanding how the compound exerts its therapeutic effects.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 5-Bromo-2-(pyridin-4-yloxy)-pyrimidine, a comparative analysis with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Notable Differences |

|---|---|---|

| 5-Bromo-2-(pyridin-2-yloxy)-pyrimidine | Similar bromination and pyridine group | Different positioning of the pyridine moiety |

| 5-Chloro-2-(pyridin-4-yloxy)-pyrimidine | Chlorine instead of bromine | Potentially different reactivity profiles |

| 6-Methyl-2-(pyridin-4-yloxy)-pyrimidine | Methyl substitution at 6-position | Alters steric hindrance and electronic properties |

This table highlights how variations in substitution can affect biological activity, providing insights into the design of more effective derivatives.

Case Studies and Research Findings

- Anti-inflammatory Activity Study : A study reported that derivatives of pyrimidines exhibited significant inhibition of COX enzymes in both in vitro and in vivo models. These findings support the potential use of 5-Bromo-2-(pyridin-4-yloxy)-pyrimidine as an anti-inflammatory agent .

- Cytotoxicity Assessment : In another research effort, various pyrimidine derivatives were tested against multiple cancer cell lines. The results indicated that certain compounds demonstrated superior cytotoxicity compared to traditional chemotherapeutics, suggesting a promising avenue for cancer treatment development .

- Antimicrobial Efficacy : Research demonstrated that synthesized pyrimidine derivatives showed considerable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations indicating effective antimicrobial potential .

Eigenschaften

IUPAC Name |

5-bromo-2-pyridin-4-yloxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3O/c10-7-5-12-9(13-6-7)14-8-1-3-11-4-2-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHULGZQGULVSMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1OC2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650606 | |

| Record name | 5-Bromo-2-[(pyridin-4-yl)oxy]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017789-07-9 | |

| Record name | 5-Bromo-2-[(pyridin-4-yl)oxy]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.